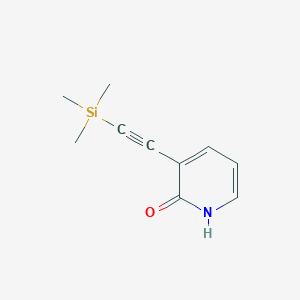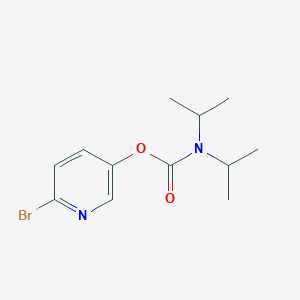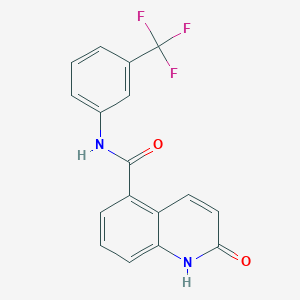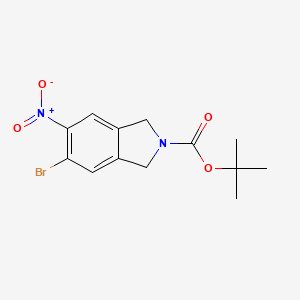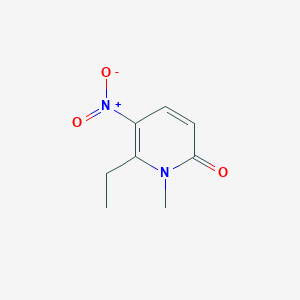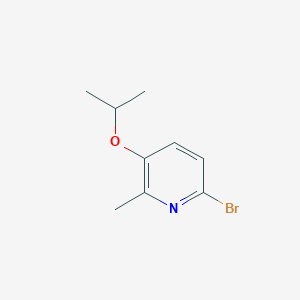
6-Bromo-3-isopropoxy-2-methylpyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalisation
6-Bromo-3-isopropoxy-2-methylpyridine is a compound that can be used in various synthesis and functionalization processes. For instance, it can be involved in the selective bromination of related pyridine derivatives, enabling the regioselective introduction of various electrophiles (Gray, Konopski, & Langlois, 1994). Additionally, its bromination reactions are considered satisfactory for synthetic methods, especially in mediums like fuming sulfuric acid (Does & Hertog, 2010).
Applications in Multicomponent Chemistry
This compound is also significant in the development of novel convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a related compound, has been identified as optimal in terms of stability and synthetic efficiency, demonstrating its utility in this field (van der Heijden, Jong, Ruijter, & Orru, 2016).
Intermediate in Pharmaceutical Synthesis
2-Amino-6-bromopyridine and its derivatives, closely related to this compound, are important intermediates in pharmaceutical synthesis. They have been used in processes like diazotization, bromination, oxidation, and chlorination to produce various pharmaceutical products (Liang, 2010).
Ligand Synthesis for Complexation
Compounds such as 5′-methyl-2,2′-bipyridine-6-carboxylic acid, derived from similar bromo-substituted pyridines, are synthesized for use as ligands in complexation reactions, particularly with lanthanide(III) cations. These reactions have potential applications in fields like coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Role in Organic Synthesis
This compound is also relevant in organic synthesis, serving as a precursor or intermediate in various chemical reactions. These include Suzuki cross-coupling reactions, which are pivotal in creating novel pyridine derivatives with applications in medicinal chemistry and materials science (Ahmad et al., 2017).
Electrocatalytic Applications
Another application is in electrocatalytic processes, such as the carboxylation of related bromopyridine compounds with CO2, demonstrating potential in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPJAXOQIIQTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
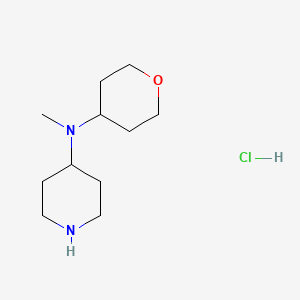

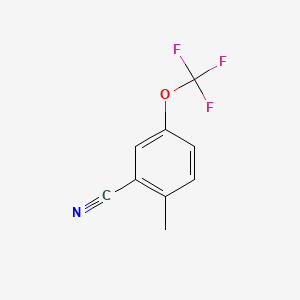

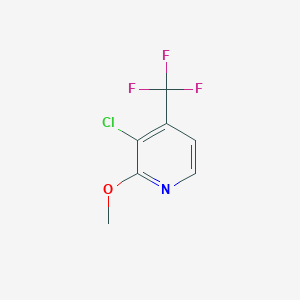
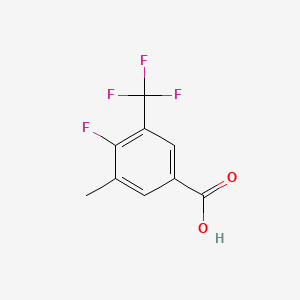
![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
